2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are synthesized in specialized laboratories under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products .
Scientific Research Applications
2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine hydrochloride involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine: The parent compound without the hydrochloride salt.
Indeno[1,2-b]morpholine derivatives: Various derivatives with different substituents on the indeno[1,2-b]morpholine core.
Uniqueness
2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine hydrochloride is unique due to its specific structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .
Properties
Molecular Formula |
C11H14ClNO |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2,3,4,4a,5,9b-hexahydroindeno[1,2-b][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C11H13NO.ClH/c1-2-4-9-8(3-1)7-10-11(9)13-6-5-12-10;/h1-4,10-12H,5-7H2;1H |
InChI Key |
ADVJFQONLCGPJX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C(N1)CC3=CC=CC=C23.Cl |
Origin of Product |
United States |
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